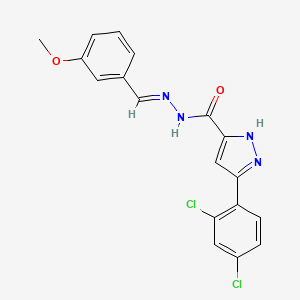
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-chlorothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic molecules that are of interest in the field of chemistry due to their potential applications in various domains including material science and pharmaceuticals. The focus on this specific molecule stems from its unique structure and the functional groups it contains, which may afford it distinct physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic aromatic substitution reactions and condensation steps. For example, the synthesis of 4-(4-aminophenoxy)-2-(alkyl carbamoyl) pyridines, which share a similar functional group arrangement, involves reacting N-alkyl-4-chloro-2-pyridine carboxamides with p-aminophenol potassium under nitrogen protection in anhydrous DMF. The structures of the synthesized compounds are typically characterized using IR, 1HNMR, and ESI-MS techniques (Pan Qing-cai, 2010).
Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms within a compound and understanding how this influences its properties. Techniques like X-ray diffraction and NMR spectroscopy are commonly used. For instance, the crystal structure of N-hydroxy-5-bromophenyl-2-carboxamidine, a related compound, was determined using single-crystal X-ray diffraction, revealing significant insights into its geometric configuration and intermolecular interactions (Chi Hong-xun, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be diverse, depending on the functional groups present. Studies often explore reactivity, including how these compounds participate in further chemical transformations. For example, the synthesis and reactions of thiophene-carboxamide derivatives have been studied for their potential biological activities, with findings indicating that specific substitutions can lead to significant changes in reactivity and biological efficacy (Sailaja Rani Talupur et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, are crucial for understanding the potential applications of a compound. These properties are often determined through systematic experimental studies. For related aromatic polyamides, properties such as solubility in various solvents, thermal stability, and glass transition temperatures have been reported, providing a basis for material selection in applications requiring specific thermal or physical characteristics (S. Hsiao et al., 2000).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability under various conditions, and the potential for undergoing specific types of chemical reactions, are key to understanding the versatility of a compound. The study of N-glycosyl-thiophene-2-carboxamides, for instance, provided insights into the effects of glycosylation on the chemical properties and biological activity of thiophene carboxamides, highlighting the importance of specific functional groups in determining overall chemical behavior (S. Rawe et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Material Properties
Polyamides and Polymers : Compounds with structures related to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-chlorothiophene-2-carboxamide have been investigated for their role in synthesizing new polyamides and polymers. These materials demonstrate significant thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, making them valuable in various industrial applications (Hsiao et al., 2000).
Pharmaceutical and Biological Research
Antimicrobial Agents : The structural motifs present in N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-chlorothiophene-2-carboxamide have been explored for antimicrobial activities. Studies on similar compounds have shown promising results against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Talupur et al., 2021).
Chemical Synthesis and Characterization
Novel Synthetic Routes : Research into compounds structurally akin to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-chlorothiophene-2-carboxamide has led to the development of novel synthetic routes. These routes enable the creation of complex molecules with potential applications in drug development and materials science (Liu Jian-p, 2014).
Environmental Applications
Pesticide Detection : The study of carbamate pesticides using capillary zone electrophoresis with amperometric detection at a polyamide-modified carbon paste electrode demonstrates the environmental applications of related compounds. This research contributes to the development of sensitive and selective methods for detecting pesticide residues, ensuring food safety and environmental protection (Cheng et al., 2007).
Propiedades
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-14-8-7-13(23-14)16(21)19-9-3-4-10-22-12-6-2-1-5-11(12)15(18)20/h1-2,5-8H,9-10H2,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVADIVVREYCOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-chlorothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

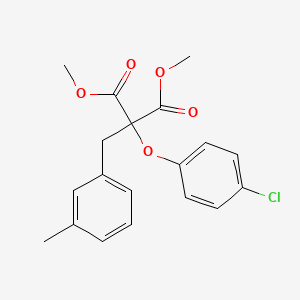
![5-Benzyl-2-pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2494344.png)
![Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2494345.png)

![1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole](/img/structure/B2494348.png)
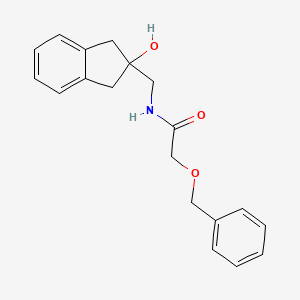
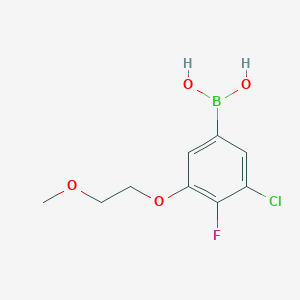
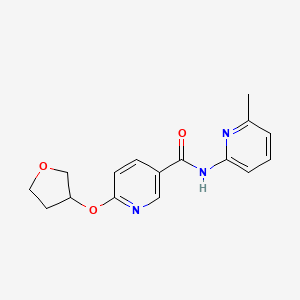
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate](/img/structure/B2494356.png)
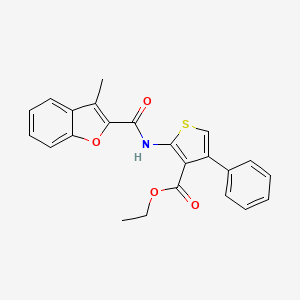
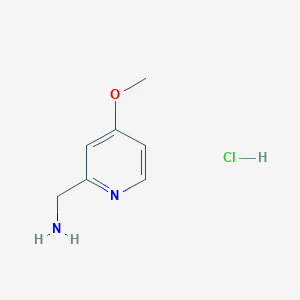

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2494362.png)
